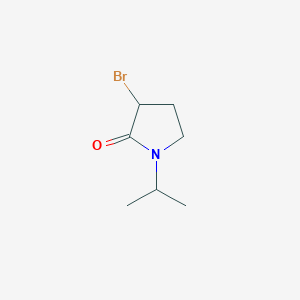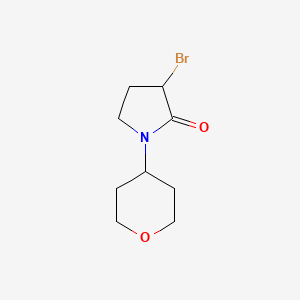![molecular formula C10H11BrN2O4 B1375233 2-[(5-Brom-2-nitrophenyl)amino]-2-methylpropansäure CAS No. 1491844-40-6](/img/structure/B1375233.png)
2-[(5-Brom-2-nitrophenyl)amino]-2-methylpropansäure
Übersicht
Beschreibung
2-[(5-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid is an organic compound that features a brominated nitroaniline moiety attached to a methylpropanoic acid backbone
Wissenschaftliche Forschungsanwendungen
2-[(5-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used to study the effects of brominated and nitroaniline derivatives on biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid typically involves the following steps:
Nitration: The starting material, 5-bromoaniline, undergoes nitration to introduce a nitro group at the ortho position relative to the amino group, forming 5-bromo-2-nitroaniline.
Amidation: The nitroaniline derivative is then reacted with 2-methylpropanoic acid under acidic or basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and using catalysts to accelerate the reaction.
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Major Products:
Reduction: 2-[(5-Amino-2-nitrophenyl)amino]-2-methylpropanoic acid.
Substitution: 2-[(5-Hydroxy-2-nitrophenyl)amino]-2-methylpropanoic acid.
Wirkmechanismus
The mechanism of action of 2-[(5-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro and bromine groups can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-nitroaniline: Shares the brominated nitroaniline moiety but lacks the methylpropanoic acid backbone.
2-Amino-5-bromobenzoic acid: Contains a brominated amino group attached to a benzoic acid structure.
Uniqueness: 2-[(5-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid is unique due to the combination of a brominated nitroaniline moiety with a methylpropanoic acid backbone, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(5-bromo-2-nitroanilino)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O4/c1-10(2,9(14)15)12-7-5-6(11)3-4-8(7)13(16)17/h3-5,12H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXADKUAOFGHOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



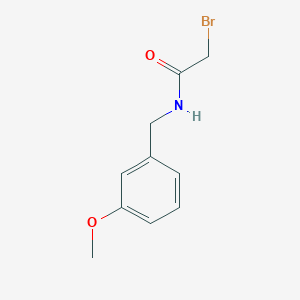

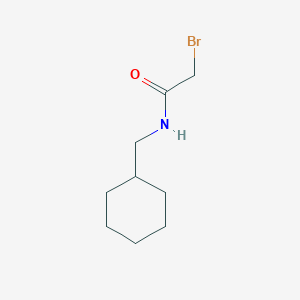
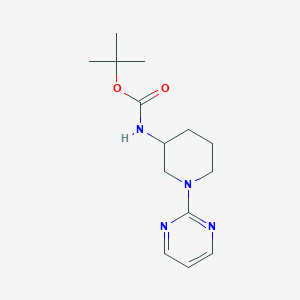
![tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate](/img/structure/B1375156.png)
![3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one](/img/structure/B1375158.png)
![1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1375160.png)

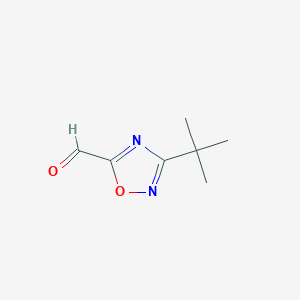
![2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1375170.png)
